6-AMINO-2-PROPYL-8-(THIOPHEN-2-YL)-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-5,7,7-TRICARBONITRILE
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Overview
Description
6-AMINO-2-PROPYL-8-(THIOPHEN-2-YL)-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-5,7,7-TRICARBONITRILE is a complex organic compound that belongs to the isoquinoline family This compound is characterized by its unique structure, which includes an amino group, a propyl group, a thienyl group, and three cyano groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-AMINO-2-PROPYL-8-(THIOPHEN-2-YL)-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-5,7,7-TRICARBONITRILE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the Thienyl Group: The thienyl group can be introduced via a Suzuki coupling reaction, where a thienyl boronic acid reacts with a halogenated isoquinoline derivative in the presence of a palladium catalyst.
Addition of the Propyl Group: The propyl group can be added through an alkylation reaction, where a propyl halide reacts with the isoquinoline derivative in the presence of a base.
Incorporation of the Cyano Groups: The cyano groups can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by a cyano group using a cyanide source.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-AMINO-2-PROPYL-8-(THIOPHEN-2-YL)-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-5,7,7-TRICARBONITRILE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, sodium cyanide, and various amines.
Major Products
Oxidation: Oxo derivatives of the isoquinoline core.
Reduction: Amines or other reduced derivatives of the cyano groups.
Substitution: Substituted isoquinoline derivatives with various functional groups replacing the original amino or cyano groups.
Scientific Research Applications
6-AMINO-2-PROPYL-8-(THIOPHEN-2-YL)-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-5,7,7-TRICARBONITRILE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials with unique properties, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 6-AMINO-2-PROPYL-8-(THIOPHEN-2-YL)-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-5,7,7-TRICARBONITRILE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of biological targets and pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6-amino-2-propyl-8-(2-furyl)-2,3,8,8a-tetrahydro-5,7,7(1H)-isoquinolinetricarbonitrile: Similar structure with a furyl group instead of a thienyl group.
6-amino-2-propyl-8-phenyl-2,3,8,8a-tetrahydro-5,7,7(1H)-isoquinolinetricarbonitrile: Similar structure with a phenyl group instead of a thienyl group.
Uniqueness
The uniqueness of 6-AMINO-2-PROPYL-8-(THIOPHEN-2-YL)-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-5,7,7-TRICARBONITRILE lies in the presence of the thienyl group, which imparts distinct electronic and steric properties
Properties
Molecular Formula |
C19H19N5S |
---|---|
Molecular Weight |
349.5 g/mol |
IUPAC Name |
6-amino-2-propyl-8-thiophen-2-yl-1,3,8,8a-tetrahydroisoquinoline-5,7,7-tricarbonitrile |
InChI |
InChI=1S/C19H19N5S/c1-2-6-24-7-5-13-14(9-20)18(23)19(11-21,12-22)17(15(13)10-24)16-4-3-8-25-16/h3-5,8,15,17H,2,6-7,10,23H2,1H3 |
InChI Key |
GMANWMMPLFOLIP-UHFFFAOYSA-N |
SMILES |
CCCN1CC=C2C(C1)C(C(C(=C2C#N)N)(C#N)C#N)C3=CC=CS3 |
Canonical SMILES |
CCCN1CC=C2C(C1)C(C(C(=C2C#N)N)(C#N)C#N)C3=CC=CS3 |
Origin of Product |
United States |
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